molecular formula C16H29N3O B2591805 N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide CAS No. 882660-40-4

N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide

Cat. No.: B2591805
CAS No.: 882660-40-4
M. Wt: 279.428
InChI Key: RKDOUGDECLHTQZ-WKILWMFISA-N
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Description

N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl ring substituted with a piperazine moiety, which is further modified with a cyclopropylmethyl group. The acetamide functional group adds to its chemical complexity, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with cyclopropylmethyl chloride under basic conditions to form 4-(cyclopropylmethyl)piperazine.

    Cyclohexyl Ring Functionalization: The next step includes the introduction of the cyclohexyl ring. This can be achieved by reacting the piperazine derivative with a cyclohexyl halide in the presence of a suitable base.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the cyclohexyl-piperazine intermediate with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring is known for its ability to bind to various biological targets, while the cyclohexyl and acetamide groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-(4-(methyl)piperazin-1-yl)cyclohexyl)acetamide
  • N-((1r,4r)-4-(4-(ethyl)piperazin-1-yl)cyclohexyl)acetamide
  • N-((1r,4r)-4-(4-(benzyl)piperazin-1-yl)cyclohexyl)acetamide

Uniqueness

N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.

Properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O/c1-13(20)17-15-4-6-16(7-5-15)19-10-8-18(9-11-19)12-14-2-3-14/h14-16H,2-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOUGDECLHTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N2CCN(CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882660-40-4
Record name N-[ trans-4-(4-Cyclopropylmethyl-piperazin-1-yl)-cyclohexyl]-acetamide
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